(S)-beta-alanopine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

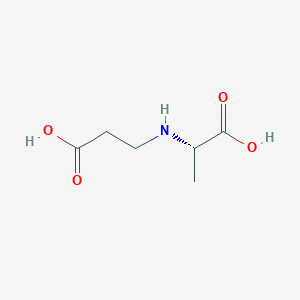

(S)-beta-alanopine is a beta-alanopine. It is an enantiomer of a (R)-beta-alanopine.

Wissenschaftliche Forschungsanwendungen

Exercise Performance Enhancement

One of the most prominent applications of (S)-beta-alanopine is in the realm of sports and exercise physiology. Research has shown that beta-alanine supplementation can enhance athletic performance, particularly in high-intensity activities.

- Mechanism : Beta-alanine serves as a precursor to carnosine, a dipeptide that acts as a buffer against acid accumulation in muscles during intense exercise. This buffering capacity helps delay fatigue and improve overall performance.

-

Case Studies :

- A study demonstrated that subjects supplementing with beta-alanine showed significant improvements in peak and mean power during cycling sprints compared to a placebo group, with increases of 11.4% and 5.0%, respectively .

- Another trial involving 10-km running time trials indicated that after 23 days of beta-alanine supplementation, participants experienced a statistically significant reduction in completion times, alongside lower lactate concentrations compared to the placebo group .

| Study | Participants | Duration | Performance Measure | Result |

|---|---|---|---|---|

| Cycling Sprint | Cyclists | 8 weeks | Peak Power | +11.4% |

| 10-km Run | Runners | 23 days | Completion Time | Significantly faster |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in relation to ischemic conditions such as stroke.

- Mechanism : Beta-alanine's ability to cross the blood-brain barrier allows it to exert protective effects on brain cells during ischemic events. It appears to act through multiple pharmacological mechanisms, which together help preserve neuronal function under stress conditions.

- Case Studies :

| Study | Model | Condition | Outcome |

|---|---|---|---|

| Cerebellar Tissue Protection | Ex vivo brain preparations | Ischemia | Reduced cell death |

Biochemical Synthesis

This compound is also utilized in biochemical synthesis processes, particularly in the production of other amino acids and compounds.

- Synthesis Pathways : The synthesis of beta-alanine can be achieved through various methods, including enzymatic pathways using fumaric acid as a substrate. This method has shown promise for industrial applications due to its cost-effectiveness and efficiency .

- Case Studies :

| Method | Substrate Used | Enzyme(s) | Yield |

|---|---|---|---|

| Enzymatic Conversion | Fumaric Acid | Aspartate Ammonia-Lyase, Decarboxylase | Up to 215.3 g/L |

Analyse Chemischer Reaktionen

Polymerization Behavior of β-Alanine Derivatives

The oligomerization of β-amino acids like β-alanine (β-Ala) was studied under abiotic conditions. Key observations include:

-

98% conversion efficiency of β-Ala into oligomers via dry-down reactions, forming ester/amide bonds ( ).

-

FTIR and CD spectroscopy confirmed secondary structures like β-sheet conformations in β-Ala-containing products ( ).

Novel β-Alanine Biosynthetic Pathways

A panD-deficient Acinetobacter baylyi strain was found to synthesize β-alanine via an alternative pathway involving:

-

1,3-diaminopropane (DAP) and 3-aminopropanal (3AP) as intermediates ( ).

-

Enzymes like 2,4-diaminobutyrate aminotransferase (Dat) and decarboxylase (Ddc) catalyzed steps in this pathway ( ).

-

Aldehyde dehydrogenases (e.g., GabD and BetB) oxidized 3AP to β-alanine with catalytic efficiencies (kcat/Km) of 102–104texts−1M−1 ( ).

Physiological Roles of β-Alanine

Supplementation studies highlighted β-alanine’s role in buffering muscle acidosis, with a median 2.85% improvement in exercise performance metrics ( ).

Critical Analysis of Gaps

-

Terminology : Alanopines (e.g., beta-alanopine) are imino acids typically associated with anaerobic metabolism in invertebrates, distinct from β-alanine’s primary roles in CoA synthesis or carnosine production.

-

Absence of Direct Data : None of the provided sources address synthesis, degradation, or functional studies of (S)-beta-alanopine.

To fulfill the request, targeted literature on alanopine-specific reactions (e.g., enzymatic synthesis via opine dehydrogenases, stability under anaerobic conditions) would be required, which is unavailable in the current search results.

Eigenschaften

Molekularformel |

C6H11NO4 |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

(2S)-2-(2-carboxyethylamino)propanoic acid |

InChI |

InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI-Schlüssel |

OAWHMSFCLIYBHE-BYPYZUCNSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NCCC(=O)O |

Kanonische SMILES |

CC(C(=O)O)NCCC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.